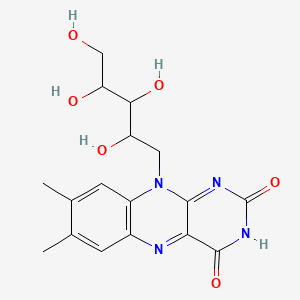

Riboflavin

Descripción

Propiedades

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNGANRZJHBGPY-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 | |

| Record name | RIBOFLAVIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021777 | |

| Record name | Riboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to orange-yellow crystalline powder, with slight odour, Orange-yellow solid; [Merck Index] Dark yellow powder; [Sigma-Aldrich MSDS], Solid, ORANGE-YELLOW CRYSTALS. | |

| Record name | RIBOFLAVIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Riboflavin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition), SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML, Slightly soluble in alcohols; insoluble in lipid solvents, Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol, In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C, 0.0847 mg/mL, Solubility in water, g/100ml at 25 °C: 0.01 | |

| Record name | Riboflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Fine orange-yellow needles from 2N acetic acid, alcohol, water, or pyridine ... three different crystal forms, Orange to yellow crystals or needles | |

CAS No. |

83-88-5 | |

| Record name | Riboflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riboflavin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Riboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboflavin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLM2976OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Riboflavin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RIBOFLAVIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 °C (decomposes), MP: Decomposes at 278-282 °C (darkens at about 240 °C), 290 °C | |

| Record name | Riboflavin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Riboflavin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Riboflavin Biosynthesis Pathway in Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin, or vitamin B2, is an essential precursor for the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are critical for a myriad of cellular redox reactions. The Gram-positive bacterium Bacillus subtilis is a natural producer of this compound and serves as a primary model organism for studying its biosynthesis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in B. subtilis, detailing the enzymatic steps, the genetic organization and regulation of the rib operon, and key quantitative data. Furthermore, this guide includes detailed experimental protocols for the study of this pathway and visual diagrams to elucidate the core mechanisms, offering a valuable resource for researchers in academia and industry, particularly those involved in antimicrobial drug development targeting this essential pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound in B. subtilis is a complex process that begins with two precursor molecules: guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate (Ru5P). A series of enzymatic reactions, catalyzed by proteins encoded by the rib operon, converts these precursors into this compound.[1] The pathway is highly conserved among bacteria and plants.

The key enzymes and intermediates in the pathway are:

-

RibA (GTP cyclohydrolase II / 3,4-dihydroxy-2-butanone-4-phosphate synthase): This bifunctional enzyme catalyzes two critical steps. The GTP cyclohydrolase II domain initiates the pathway by converting GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), releasing formate (B1220265) and pyrophosphate.[2][3] The 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) domain converts ribulose-5-phosphate to L-3,4-dihydroxy-2-butanone-4-phosphate (DHBP).[2][4] RibA is considered the rate-limiting enzyme in the pathway.[2][5]

-

RibG (Deaminase/Reductase): This bifunctional enzyme first deaminates DARPP to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP) and then reduces the ribosyl side chain to a ribityl group.

-

RibB (3,4-dihydroxy-2-butanone-4-phosphate synthase): While RibA possesses DHBPS activity, the ribB gene also encodes a DHBPS.[4]

-

RibH (Lumazine synthase): This enzyme catalyzes the condensation of the products from the two branches of the pathway: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and L-3,4-dihydroxy-2-butanone-4-phosphate, to form 6,7-dimethyl-8-ribityllumazine (B135004) (DMRL).[6]

-

RibE (this compound synthase): The final step is catalyzed by this compound synthase, which dismutates two molecules of DMRL to produce one molecule of this compound and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which can be recycled back into the pathway.[7]

The genes encoding these enzymes are organized into a single operon, the rib operon, which in B. subtilis has the gene order ribDG-E-AB-H-T.[8]

References

- 1. Biosynthesis of this compound in Bacillus subtilis: function and genetic control of the this compound synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Engineering of Bacillus subtilis for this compound Production: A Review | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-dihydroxy-2-butanone-4-phosphate synthase - Wikipedia [en.wikipedia.org]

- 5. Kinetic modeling of this compound biosynthesis in Bacillus subtilis under production conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound in Bacillus subtilis: function and genetic control of the this compound synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Frontiers | The Acetyltransferase RibT From Bacillus subtilis Affects in vivo Dynamics of the Multimeric Heavy this compound Synthase Complex [frontiersin.org]

An In-depth Technical Guide to Riboflavin Precursors: Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is an essential water-soluble vitamin that serves as the direct precursor for the synthesis of two vital redox coenzymes: flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are indispensable for a multitude of metabolic reactions central to cellular function, including energy metabolism, redox homeostasis, and the biosynthesis of various molecules. The unique chemical properties of the isoalloxazine ring of flavins allow them to participate in both one- and two-electron transfer reactions, making them versatile redox agents in a wide array of flavoenzymes. This guide provides a comprehensive technical overview of the biosynthesis, regulation, and analysis of FMN and FAD, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the life sciences and drug development.

Biosynthesis of FMN and FAD

The conversion of this compound to its biologically active forms, FMN and FAD, is a sequential two-step enzymatic process that occurs in the cytoplasm of mammalian cells. While bacteria, fungi, and plants can synthesize their own this compound, mammals must obtain it from dietary sources.

Step 1: this compound to Flavin Mononucleotide (FMN)

The initial and rate-limiting step in flavocoenzyme biosynthesis is the ATP-dependent phosphorylation of this compound, catalyzed by the enzyme This compound kinase (RFK) (EC 2.7.1.26). This reaction involves the transfer of a phosphate (B84403) group from ATP to the ribityl side chain of this compound, yielding FMN and ADP.

Reaction: this compound + ATP --(Mg2+)--> FMN + ADP

Step 2: Flavin Mononucleotide (FMN) to Flavin Adenine Dinucleotide (FAD)

The second step is the adenylylation of FMN to form FAD, a reaction catalyzed by FAD synthetase (FADS) (EC 2.7.7.2), also known as FMN adenylyltransferase. This enzyme transfers an adenosine (B11128) monophosphate (AMP) moiety from a second molecule of ATP to FMN, forming a pyrophosphate linkage.

Reaction: FMN + ATP --(Mg2+)--> FAD + PPi

In most prokaryotes, a single bifunctional enzyme, FAD synthase, catalyzes both the kinase and synthetase reactions. In contrast, eukaryotes, including humans, possess two distinct monofunctional enzymes for these two steps.

Quantitative Data

Kinetic Parameters of Human Flavin-Metabolizing Enzymes

The following table summarizes the kinetic parameters for human this compound kinase and FAD synthetase. These values are critical for understanding the efficiency and regulation of the FMN and FAD biosynthetic pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Human this compound Kinase (HsRFK) | This compound | ~5 | ~1.1 | |

| ATP | ~10 | ~1.1 | ||

| Human FAD Synthetase 2 (hFADS2) | FMN | 2.7 | 0.69 | |

| ATP | 88.7 | 0.69 |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

Cellular and Tissue Concentrations of FMN and FAD

The intracellular concentrations of FMN and FAD are tightly regulated to meet the metabolic demands of the cell. The following table presents the reported concentrations of these flavocoenzymes in various mammalian cell lines and tissues.

| Sample Type | FMN Concentration | FAD Concentration | Reference |

| Cultured Mammalian Cell Lines | 0.46 - 3.4 amol/cell | 2.2 - 17.0 amol/cell | |

| Human Muscle | In the normal range | 57% of mean control value (in a patient study) | |

| Human Muscle Mitochondria | Decreased to 49% of control (in a patient study) | Decreased to 46% of control (in a patient study) | |

| Rat Liver Nuclei | - | ~300 pmol/mg protein |

Note: Concentrations can vary significantly between cell types, tissues, and metabolic states.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FMN and FAD.

Quantification of FMN and FAD by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation and quantification of this compound, FMN, and FAD in biological samples.

Principle: Reverse-phase HPLC separates flavins based on their polarity, and they are detected by their characteristic fluorescence.

Materials:

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

HPLC system with a fluorescence detector

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 6.0

-

Mobile Phase B: Methanol

-

Perchloric acid (PCA), 8% (w/v)

-

Potassium carbonate (K2CO3), 3 M

-

This compound, FMN, and FAD standards

Procedure:

-

Sample Preparation (from cell culture): a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a known volume of PBS. c. Lyse the cells by sonication or freeze-thawing. d. To release protein-bound flavins and precipitate proteins, add an equal volume of ice-cold 8% PCA to the cell lysate. e. Incubate on ice for 15 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and neutralize with 3 M K2CO3. h. Centrifuge to pellet the potassium perchlorate (B79767) precipitate. i. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC Analysis: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the prepared sample. c. Elute the flavins using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes). d. Set the fluorescence detector to an excitation wavelength of 450 nm and an emission wavelength of 530 nm.

-

Quantification: a. Prepare a standard curve using known concentrations of this compound, FMN, and FAD. b. Calculate the concentration of each flavin in the sample by comparing its peak area to the standard curve.

This compound Kinase (RFK) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of this compound kinase.

Principle: The production of ADP in the RFK reaction is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl

-

This compound solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified this compound kinase or cell lysate containing RFK

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, this compound, ATP, PEP, and NADH.

-

Add PK and LDH to the mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction by adding the this compound kinase sample.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

FAD Synthetase (FADS) Activity Assay

This protocol describes a continuous fluorometric assay for FAD synthetase activity.

Principle: The conversion of FMN to FAD results in a decrease in fluorescence, as FAD has a lower quantum yield than FMN.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

-

FMN solution

-

ATP solution

-

Purified FAD synthetase or cell lysate containing FADS

-

Fluorometer

Procedure:

-

In a fluorometer cuvette, prepare a reaction mixture containing Assay Buffer and FMN.

-

Place the cuvette in the fluorometer and set the excitation wavelength to 450 nm and the emission wavelength to 520 nm.

-

Initiate the reaction by adding ATP and the FAD synthetase sample.

-

Monitor the decrease in fluorescence intensity over time.

-

The initial rate of the reaction is proportional to the FAD synthetase activity.

Mandatory Visualizations

Biosynthetic Pathway of FMN and FAD

Caption: Biosynthesis of FMN and FAD from this compound.

Experimental Workflow for HPLC Quantification of Flavins

Caption: Workflow for HPLC-based quantification of cellular flavins.

Logical Relationship of FMN and FAD in Cellular Redox Reactions

Caption: Central role of FMN and FAD in cellular metabolism.

Conclusion

FMN and FAD are fundamental coenzymes that are integral to a vast number of cellular processes. A thorough understanding of their biosynthesis, regulation, and function is crucial for researchers in various fields, from basic metabolism to drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists investigating the roles of these essential flavocoenzymes in health and disease. Further research into the intricate regulatory mechanisms of FMN and FAD homeostasis will likely unveil new therapeutic targets for a range of human pathologies.

An In-depth Guide to the Genetic Regulation of Riboflavin Synthesis in Microorganisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sophisticated genetic regulatory mechanisms governing riboflavin (vitamin B2) biosynthesis in a range of microorganisms. This compound is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are vital for cellular metabolism.[1] Understanding the genetic control of its synthesis is critical for the metabolic engineering of industrial strains and for identifying novel antimicrobial targets.[2] This document details the regulatory pathways in key prokaryotic and eukaryotic models, presents quantitative data on gene expression and production, outlines detailed experimental protocols, and provides visual diagrams of the core mechanisms.

Core Regulatory Mechanisms: A Comparative Overview

The regulation of this compound synthesis varies significantly across different microbial species.[3] In many bacteria, the process is controlled at the transcriptional level by a metabolite-sensing RNA structure known as a riboswitch.[4][5] In contrast, flavinogenic yeasts and molds employ different strategies, including regulation by iron availability and developmental phase.[3]

-

Bacterial Regulation (e.g., Bacillus subtilis): In Gram-positive bacteria like B. subtilis, the genes for this compound biosynthesis (ribG, ribB, ribA, ribH, ribT) are typically clustered in a single operon, the rib operon.[6][7] The expression of this operon is primarily controlled by an FMN-responsive riboswitch located in the 5' untranslated region (5' UTR) of the operon's mRNA.[8] This RNA element, also called the RFN element, directly binds to FMN without the involvement of proteins.

-

Fungal Regulation (e.g., Ashbya gossypii): The filamentous fungus A. gossypii is a natural overproducer of this compound and is used for industrial production.[9][10] Its regulatory system is linked to developmental stages, such as sporulation, and oxidative stress rather than direct feedback from flavins.[11] Key regulatory factors include transcription factors like AgBas1p, which influences the supply of the precursor GTP, and histone deacetylases that modulate chromatin structure at the RIB gene loci.[10][11]

-

Yeast Regulation (e.g., Candida famata): In flavinogenic yeasts, this compound synthesis is transcriptionally repressed by iron ions, not by flavins.[1][4] The transcription factor SEF1 is implicated in this iron-dependent regulation.[12] Under iron-deficient conditions, the expression of RIB genes is activated, leading to this compound overproduction.[12]

The FMN Riboswitch: A Master Regulator in Bacteria

The FMN riboswitch is a highly conserved RNA structure that represents a primary mechanism of genetic control for this compound synthesis in bacteria.[13] It operates by sensing the intracellular concentration of FMN and modulating gene expression accordingly, typically through one of two main mechanisms: transcription termination or translation initiation blockage.[5][14]

Mechanism of Action: Transcription Termination in B. subtilis

In B. subtilis, the FMN riboswitch in the rib operon leader sequence functions as a genetic "OFF" switch.[13]

-

Low FMN Concentration: When FMN levels are low, the nascent leader RNA folds into an "antiterminator" conformation. This structure allows RNA polymerase to continue transcription through the leader sequence and into the downstream structural genes (ribG, B, A, H, T), leading to the synthesis of this compound biosynthetic enzymes.[13]

-

High FMN Concentration: When FMN is abundant, it binds directly to the aptamer domain of the riboswitch.[14] This binding induces a conformational change in the RNA, favoring the formation of a stable terminator hairpin structure.[8] This terminator hairpin signals the RNA polymerase to dissociate from the DNA template, prematurely terminating transcription and preventing the expression of the rib operon.[14] This feedback mechanism efficiently prevents the overproduction of this compound.

Quantitative Data on this compound Production and Gene Regulation

Metabolic engineering strategies often involve deregulating native control mechanisms and overexpressing key genes. The following tables summarize quantitative findings from various studies, highlighting the impact of genetic modifications on this compound production.

Table 1: Effect of Genetic Modifications on this compound Production in B. subtilis

| Strain / Modification | Genetic Change | This compound Titer (mg/L) | Fold Increase | Reference |

| B. subtilis BS89 | Overexpression of ribA with P43 promoter, deletion of ribO | - | 1.4 | [6] |

| B. subtilis BEX5 | Plasmid-based synthetic operon (guaB, guaA, gmk, ndk, ribA) | 726 ± 12 | 3.09 | [15] |

| Engineered B. subtilis | Integrated synthetic operon + further engineering | 2702 | - | [15] |

| Engineered B. subtilis | Above strain with medium optimization | 3477 | - | [15] |

| B. subtilis mutant | Mutation in ribFC gene | up to 15,000 | - | [6] |

Table 2: Effect of Genetic Modifications on this compound Production in A. gossypii

| Strain / Modification | Genetic Change | This compound Titer (mg/L) | Fold Increase | Reference |

| Wild-type | Overexpression of RIB1, RIB2, RIB3, RIB5, RIB7 | 326.6 | 3.1 | [11] |

| Wild-type | Deletion of ADE12 gene | 246 | 2.5 | [11] |

| Wild-type | Overexpression of RIB genes + deletion of ADE12 | 523 | 5.4 | [11] |

| Engineered A. gossypii | Overexpression of IMPDH gene | - | 1.4 (40% increase) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound synthesis.

4.1 Protocol: RT-qPCR for Quantifying rib Operon Expression

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method to measure the relative quantity of specific mRNAs, providing insights into gene expression levels under different conditions.[17]

Objective: To quantify the relative expression of a rib operon gene (e.g., ribG) in B. subtilis grown under this compound-sufficient vs. This compound-deficient conditions.

Materials:

-

B. subtilis cultures

-

RNA extraction kit (e.g., QIAGEN RNeasy)

-

DNase I

-

Reverse transcriptase kit (e.g., SuperScript III)

-

SYBR Green qPCR Master Mix

-

qPCR instrument (e.g., Stratagene Mx3000P)[18]

-

Primers for target gene (ribG) and reference gene (e.g., 16S rRNA)[19][20]

Procedure:

-

Cell Culture and RNA Extraction:

-

Grow B. subtilis in minimal medium with and without this compound supplementation.

-

Harvest cells during the exponential growth phase.

-

Extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Treat extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers or gene-specific primers.

-

Include a no-reverse-transcriptase control (NRT) to verify the absence of DNA contamination.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in triplicate for each sample (target gene and reference gene). A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 4 µL diluted cDNA, and 4 µL nuclease-free water.

-

Include a no-template control (NTC) for each primer pair to check for primer-dimers.

-

-

qPCR Program:

-

Run the samples in a qPCR instrument with a standard program:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of: 95°C for 15 sec, 60°C for 1 min.

-

Melt curve analysis: To verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Calculate the relative gene expression using the comparative 2-ΔΔCt method.[21]

-

Normalize the Cq value of the target gene (ribG) to the Cq value of the reference gene (16S rRNA).

-

Compare the normalized expression levels between the this compound-sufficient and this compound-deficient conditions.

-

4.2 Protocol: In-line Probing Assay for Riboswitch-Ligand Interaction

In-line probing is a technique used to analyze RNA structure and its interaction with ligands in the absence of proteins.[22] It relies on the principle that spontaneous RNA cleavage is faster in flexible, unstructured regions than in structured regions.[22]

Objective: To determine if the FMN riboswitch aptamer undergoes a structural change upon binding FMN.

Materials:

-

DNA template for the riboswitch RNA sequence with a T7 promoter.

-

T7 RNA polymerase for in vitro transcription.

-

[γ-32P]ATP for 5' end-labeling of RNA.

-

T4 Polynucleotide Kinase.

-

FMN solution.

-

In-line probing buffer: 50 mM Tris-HCl (pH 8.3), 20 mM MgCl2, 100 mM KCl.[22]

-

Denaturing polyacrylamide gel (e.g., 8%).

-

Phosphorimager.

Procedure:

-

RNA Preparation and Labeling:

-

Synthesize the riboswitch RNA via in vitro transcription from the DNA template using T7 RNA polymerase.

-

Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Dephosphorylate the 5' end of the RNA and then radiolabel it using T4 Polynucleotide Kinase and [γ-32P]ATP.

-

Purify the 5'-labeled RNA.

-

-

In-line Probing Reaction:

-

Prepare reaction mixtures in separate tubes. For each condition (with and without ligand), add a trace amount of the 32P-labeled RNA.

-

To the "+ ligand" tube, add FMN to the desired final concentration. Add an equal volume of water to the "- ligand" control tube.

-

Add the in-line probing buffer to all tubes.

-

Incubate the reactions at room temperature for ~40 hours to allow for spontaneous cleavage.[22]

-

-

Gel Electrophoresis and Imaging:

-

Stop the reactions by adding a gel loading buffer containing formamide.

-

Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Include an RNase T1 digestion lane (cleaves after G residues) and an alkaline hydrolysis ladder lane to serve as markers.

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen using a phosphorimager.

-

-

Data Analysis:

-

Analyze the resulting autoradiogram. Regions of the RNA that are protected from cleavage (faint bands) are likely structured (e.g., base-paired).

-

Regions that show enhanced cleavage (darker bands) are flexible and unstructured.

-

Compare the cleavage patterns between the "- ligand" and "+ ligand" lanes. A change in the pattern upon addition of FMN indicates a ligand-induced conformational change in the RNA structure.

-

This guide provides a foundational understanding of the genetic regulatory networks controlling this compound synthesis. The intricate mechanisms, particularly the bacterial FMN riboswitch, offer prime targets for both biotechnological enhancement and the development of novel antimicrobial agents. The provided protocols serve as a starting point for researchers aiming to further explore and manipulate these fascinating biological systems.

References

- 1. Genetic control of biosynthesis and transport of this compound and flavin nucleotides and construction of robust biotechnological producers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. Genetic Control of Biosynthesis and Transport of this compound and Flavin Nucleotides and Construction of Robust Biotechnological Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Functional organization of the this compound biosynthesis operon from Bacillus subtilis SHgw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FMN riboswitch - Wikipedia [en.wikipedia.org]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Regulation of this compound Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Production of Vitamin B2 (this compound) by Microorganisms: An Overview [frontiersin.org]

- 13. FMN [riboswitch.ribocentre.org]

- 14. pnas.org [pnas.org]

- 15. De novo engineering this compound production Bacillus subtilis by overexpressing the downstream genes in the purine biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biotechnological Strategies of this compound Biosynthesis in Microbes [engineering.org.cn]

- 17. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bu.edu [bu.edu]

- 19. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 20. Bacterial reference genes for gene expression studies by RT-qPCR: survey and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of this compound biosynthesis gene duplication and transporter in Aeromonas salmonicida virulence in marine teleost fish - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Riboflavin Transporters and Uptake Mechanisms in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin, or vitamin B2, is an essential micronutrient and a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are critical for a multitude of cellular redox reactions essential for energy metabolism, biosynthesis, and cellular homeostasis. As vertebrates cannot synthesize this compound, its absorption and distribution are entirely dependent on specialized transport systems. This technical guide provides an in-depth overview of the primary this compound transporters in eukaryotic cells—RFVT1 (SLC52A1), RFVT2 (SLC52A2), and RFVT3 (SLC52A3). It details their mechanisms of uptake, kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating this compound homeostasis and its therapeutic potential.

Introduction to Eukaryotic this compound Transport

The uptake of this compound in eukaryotic cells is a highly regulated process mediated by a family of specific transporters. At physiological concentrations, this transport is primarily an active, carrier-mediated process, while passive diffusion may occur at higher, supra-physiological concentrations.[1][2] Three key transporters, belonging to the Solute Carrier family 52 (SLC52), have been identified and are central to maintaining this compound homeostasis.[3][4] These transporters exhibit distinct tissue distribution and functional characteristics, ensuring the efficient absorption, distribution, and reabsorption of this compound throughout the body.[5][6]

The SLC52 Family of this compound Transporters (RFVTs)

The SLC52 family consists of three members: RFVT1 (SLC52A1), RFVT2 (SLC52A2), and RFVT3 (SLC52A3). These proteins are responsible for the specific transport of this compound across cellular membranes.[3][4] Mutations in the genes encoding these transporters can lead to severe neurological disorders, such as Brown-Vialetto-Van Laere syndrome (BVVLS), highlighting their critical physiological role.[3][7]

-

RFVT1 (SLC52A1): Primarily expressed in the placenta and small intestine.[5][8] It is an 11-transmembrane domain protein that functions as a Na+-independent transporter.[8]

-

RFVT2 (SLC52A2): Ubiquitously expressed, with particularly high levels in the brain and salivary glands.[5][8] It plays a crucial role in the distribution of this compound from the blood to various tissues.[6][9]

-

RFVT3 (SLC52A3): Predominantly found in the small intestine, testis, and kidneys.[5][8] It is considered a key player in the intestinal absorption of dietary this compound.[6][10]

Mechanisms of this compound Uptake

This compound uptake in eukaryotic cells is a multifaceted process involving several mechanisms:

-

Carrier-Mediated Transport: This is the primary mechanism at physiological concentrations, characterized by saturable kinetics.[11][12] All three RFVTs function as carrier-mediated transporters.[4]

-

pH Dependence: The activity of RFVT3 is notably enhanced at a lower pH, suggesting a potential role for a proton gradient in its transport mechanism, whereas RFVT1 and RFVT2 are generally pH-independent.[5][10]

-

Sodium Independence: The transport of this compound by the SLC52 family is largely sodium-independent.[8][10]

-

Receptor-Mediated Endocytosis: Some studies have suggested a role for receptor-mediated endocytosis in this compound uptake, although the carrier-mediated process is more widely accepted as the dominant pathway.[1][2]

Quantitative Data on this compound Transport

The kinetic properties of this compound transporters, specifically the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding their efficiency and affinity for this compound. These parameters vary depending on the transporter subtype and the cellular context.

| Transporter/Cell Line | Apparent K_m_ (µM) | Apparent V_max_ (pmol/mg protein/min) | Reference |

| RFVT2 (HEK293T cells) | 0.7 | 13.9 | [5] |

| RFVT3 (HEK293T cells, pH 7.5) | 1.1 | 83.1 | [5] |

| Rat Brain Capillary Endothelial Cells (RBE4) | 19 ± 3 | 0.235 ± 0.012 | [11] |

| Human Intestinal Brush Border Membrane Vesicles | 7.26 | 0.97 (pmol/mg protein/10s) | [13] |

| Rat Jejunum (everted sacs) | 0.154 - 0.177 | 19.6 - 25.8 (pmol/100mg dry tissue/min) | [14] |

| T84 cells (apical side) | 0.0532 ± 0.0216 | 1.8 ± 0.4 (pmol/mg protein/5 min) | [10] |

| Yeast cells | 15 | Not specified | [15] |

Regulation of this compound Transport

The expression and activity of this compound transporters are regulated by various intracellular signaling pathways, ensuring that cellular this compound levels are maintained within a narrow range.

-

Calcium/Calmodulin Pathway: Studies have shown that the Ca2+/calmodulin pathway plays a significant role in regulating this compound uptake.[2][11] Inhibition of this pathway can lead to a decrease in this compound transport.[16]

-

Protein Kinase A (PKA): The PKA pathway has also been implicated in the regulation of this compound absorption, particularly in intestinal epithelial cells.[2][11]

-

Substrate Availability: The extracellular concentration of this compound can influence the expression of its transporters. This compound deficiency can lead to an upregulation of transporter expression, likely through a transcriptional mechanism.[16][17]

Below is a diagram illustrating the key regulatory pathways of this compound transport.

Caption: Regulatory pathways of this compound transport in eukaryotic cells.

Experimental Protocols for Studying this compound Transport

The characterization of this compound transporters and their kinetics heavily relies on in vitro uptake assays, typically using radiolabeled this compound.

Radiolabeled this compound Uptake Assay in Cultured Cells

This protocol describes a general procedure for measuring the uptake of [3H]-riboflavin in a confluent monolayer of cultured eukaryotic cells.

Materials:

-

Cultured cells (e.g., RBE4, Caco-2, HEK293T) grown to confluence in appropriate well plates.

-

[3H]-Riboflavin (specific activity ~20-30 Ci/mmol).

-

Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.

-

Unlabeled this compound and other potential inhibitors (e.g., lumiflavin, FMN).

-

Cell lysis buffer (e.g., 0.2 M NaOH).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Seed cells in 24- or 96-well plates and grow until they form a confluent monolayer.[18]

-

Washing: On the day of the assay, aspirate the growth medium and wash the cell monolayers three times with pre-warmed (37°C) DPBS.[11]

-

Pre-incubation (for inhibition studies): Add DPBS containing the test inhibitor (e.g., unlabeled this compound, lumiflavin) and incubate for a specified time (e.g., 30 minutes) at 37°C.[18]

-

Initiation of Uptake: Start the uptake by adding the incubation buffer (DPBS) containing a known concentration of [3H]-riboflavin (e.g., 0.3 µCi/mL).[11] For concentration-dependent studies, a range of unlabeled this compound concentrations is added along with the radiolabeled substrate.[11]

-

Incubation: Incubate the plates for a predetermined time interval (e.g., 2-45 minutes) at 37°C with gentle agitation.[11][18]

-

Termination of Uptake: Stop the reaction by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold DPBS to remove extracellular radiolabel.[18]

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.2 M NaOH or a commercial cell lysis reagent) to each well and incubating for a sufficient time to ensure complete lysis.[18]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Express the uptake as picomoles or nanomoles of this compound per milligram of protein per unit of time. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

The following diagram outlines the workflow for a typical radiolabeled this compound uptake assay.

Caption: Workflow for a radiolabeled this compound uptake assay.

Implications for Drug Development

The specific and high-affinity nature of this compound transporters makes them attractive targets for drug delivery. By conjugating drugs to this compound or its analogs, it may be possible to enhance their uptake into cells that overexpress RFVTs, such as certain types of cancer cells.[19][20] Understanding the expression patterns and functional characteristics of these transporters in both healthy and diseased tissues is crucial for the development of such targeted therapies. Furthermore, modulating the activity of RFVTs could be a therapeutic strategy for conditions associated with this compound deficiency or malabsorption.

Conclusion

The SLC52 family of this compound transporters plays a fundamental role in maintaining cellular and systemic this compound homeostasis. Their characterization has provided significant insights into the mechanisms of vitamin uptake and has opened new avenues for therapeutic intervention. This guide has summarized the current knowledge on the types, mechanisms, kinetics, and regulation of eukaryotic this compound transporters, along with the experimental protocols for their study. Continued research in this area is essential for a deeper understanding of this compound-related diseases and for the development of novel drug delivery strategies.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Current perspectives on the cellular uptake and trafficking of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Physiological Analysis of Novel this compound Transporter RFVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and transport mechanism of human this compound transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in this compound transporter RFVT and its genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. curertd.org [curertd.org]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Molecular and functional characterization of this compound specific transport system in rat brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro kinetics of the intestinal transport of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transport of this compound in human intestinal brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uptake of this compound by rat intestinal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Mechanism and regulation of vitamin B2 (this compound) uptake by mouse and human pancreatic β-cells/islets: physiological and molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Evaluation of this compound Transporters as Targets for Drug Delivery and Theranostics [frontiersin.org]

A Technical Guide to the Biological Functions of Riboflavin Derivatives Beyond FAD and FMN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse and non-canonical biological functions of riboflavin derivatives, extending beyond their traditional roles as the coenzymes Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). This document details the activities of key derivatives, including roseoflavin (B1679541), 8-demethyl-8-aminothis compound, lumichrome (B1664701), lumiflavin (B1675435), and 7,8-didemethyl-8-hydroxy-5-deazathis compound (FO). It aims to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development in this expanding field.

Antimicrobial this compound Analogs: Roseoflavin and 8-Demethyl-8-aminothis compound

Roseoflavin (RoF) and its precursor, 8-demethyl-8-aminothis compound (AF), are natural this compound analogs produced by Streptomyces davawensis and Streptomyces cinnabarinus.[1][2] These molecules exhibit potent antimicrobial properties by targeting essential flavin-dependent pathways in bacteria.[3][4]

Mechanism of Action

The primary antimicrobial mechanism of roseoflavin involves its interaction with FMN riboswitches.[3][5] Riboswitches are non-coding RNA elements in the 5' untranslated region of messenger RNAs that regulate gene expression in response to binding specific metabolites.[5] Roseoflavin mimics FMN and binds to the FMN riboswitch aptamer, leading to the downregulation of genes involved in this compound biosynthesis and transport.[3][6] This effectively starves the bacteria of essential flavins.

Furthermore, once inside the bacterial cell, roseoflavin and 8-demethyl-8-aminothis compound can be phosphorylated by cellular kinases to form their mononucleotide derivatives, roseoflavin mononucleotide (RoFMN) and 8-demethyl-8-aminothis compound mononucleotide (AFMN).[1][4] These can then act as inactive or inhibitory cofactors for essential flavoproteins, further disrupting cellular metabolism.[1][4] In humans, flavokinase can convert both RoF and AF to their mononucleotide forms, and FAD synthetase can further adenylate RoFMN to Roseoflavin Adenine Dinucleotide (RoFAD), but not AFMN, suggesting AF may have a lower toxicity potential in humans.[4]

Quantitative Data: Binding Affinities and Enzyme Kinetics

The following tables summarize the key quantitative data related to the interaction of roseoflavin and its derivatives with their biological targets.

Table 1: Binding Affinities of this compound Analogs to FMN Riboswitches

| Riboswitch Source | Ligand | Binding Affinity (Kd) | IC50 |

| Bacillus subtilis (ribD) | Roseoflavin | ~100 nM[3][6] | 7.0 ± 0.18 µM[3] |

| Bacillus subtilis (ribD) | This compound | ~3 µM[3][6] | - |

| Bacillus subtilis (ribD) | FMN | ~5 nM[3][6] | 0.4 ± 0.01 µM[3] |

| Streptomyces davawensis (ribB) | Roseoflavin | 10 nM[3] | - |

| Streptomyces davawensis (ribB) | This compound | 50 nM[3] | - |

| Escherichia coli (live cells) | Roseoflavin | - | 5 ± 0.64 µM[7] |

Table 2: Kinetic Parameters for S. davawensis RosA Dimethyltransferase

| Ligand | Parameter | Value |

| 8-demethyl-8-amino-d-riboflavin (AF) | Kd | 1.8 ± 0.2 µM[8][9] |

| S-adenosylmethionine (SAM) | Kd | 12.0 ± 1.0 µM[8][9] |

| Roseoflavin (RoF) | Kd | 0.6 ± 0.1 µM[8][9] |

| S-adenosylhomocysteine (SAH) | Kd | 1.5 ± 0.2 µM[8][9] |

Signaling and Biosynthetic Pathways

Experimental Protocols

This method assesses the binding of a ligand to a riboswitch by monitoring changes in the rate of spontaneous RNA cleavage.

-

RNA Preparation: Synthesize the FMN riboswitch RNA aptamer domain via in vitro transcription from a DNA template. Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

-

5'-End Labeling: Dephosphorylate the RNA with alkaline phosphatase and then label with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the ³²P-labeled RNA (final concentration ~2 nM) in a buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl) with varying concentrations of the ligand (e.g., roseoflavin, FMN, or this compound) for a prolonged period (e.g., 40 hours) at room temperature to allow for spontaneous cleavage.

-

Analysis: Separate the RNA fragments by high-resolution denaturing PAGE.

-

Data Interpretation: Visualize the cleavage pattern using autoradiography. Ligand binding stabilizes the RNA structure, leading to protection from cleavage in specific regions. The fraction of RNA bound can be quantified as a function of ligand concentration to determine the dissociation constant (Kd).

This technique quantifies the binding of a non-photoreactive ligand by its ability to compete with a photoreactive probe.

-

Probe and RNA Synthesis: Synthesize a photoreactive FMN analog (e.g., with a diazirine moiety) and the target FMN riboswitch RNA.

-

Competition Assay:

-

Pre-incubate the riboswitch RNA with increasing concentrations of the competitor ligand (e.g., roseoflavin).

-

Add the photoreactive FMN probe at a constant concentration.

-

Irradiate the mixture with UV light (e.g., 365 nm) to induce cross-linking of the probe to the RNA.

-

-

Detection and Quantification:

-

The cross-linked RNA-probe complex can be detected and quantified, for example, by attaching a fluorescent reporter molecule to the probe via a click reaction and analyzing the fluorescence intensity on a denaturing gel.

-

The decrease in the amount of cross-linked product in the presence of the competitor is used to calculate the IC₅₀ value.[7]

-

This compound Photodegradation Products as Signaling Molecules: Lumichrome and Lumiflavin

Lumichrome and lumiflavin are photodegradation products of this compound.[10] Recent research has unveiled their roles as signaling molecules in diverse biological systems, from plant development to bacterial communication.

Role in Plant Growth and Development

Lumichrome, secreted by rhizobial bacteria, acts as a plant growth-promoting substance at nanomolar concentrations.[6][11] It can influence various developmental processes in both monocots and dicots.[11][12]

-

Low Concentrations (5 nM): Promotes early initiation of trifoliate leaves, increases leaf area, enhances stem elongation, and stimulates root growth in certain species, leading to greater overall biomass.[11][12][13]

-

High Concentrations (50 nM): Can have inhibitory effects, such as depressing leaf development and decreasing root growth in some plants.[11][12][13]

Role in Bacterial Quorum Sensing

Lumichrome and, to a lesser extent, this compound can act as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism.[11][14] They have been shown to activate the LasR QS receptor of Pseudomonas aeruginosa, a key regulator of virulence factor production and biofilm formation.[14][15] This suggests a potential role for these molecules in inter-kingdom signaling.

Quantitative Data: Concentration-Dependent Effects

Table 3: Effects of Lumichrome on Plant Growth and Physiology

| Plant Species | Lumichrome Concentration | Observed Effect |

| Cowpea, Soybean | 5 nM | Early trifoliate leaf initiation, increased leaf area and biomass[11][12] |

| Maize, Sorghum | 5 nM | Increased leaf area and biomass[11][12] |

| Sorghum, Millet | 5 nM | Stimulated root growth[11][12] |

| Soybean, Cowpea | 50 nM | Depressed leaf development[11][12] |

| Cowpea, Millet | 50 nM | Decreased root development[11][12] |

| Bambara groundnut, Soybean, Maize | 10 nM | Decreased stomatal conductance and leaf transpiration[11][13] |

| Cowpea, Lupin | 10 nM | Increased stomatal conductance and leaf transpiration[11][13] |

Table 4: Activation of LasR Reporter by Lumichrome

| Lumichrome Concentration (µM) | Relative Luminescence (%) |

| 0 (Control) | 0 |

| 1 | 5 |

| 5 | 25 |

| 10 | 40 |

| 20 | 55 |

| 50 | 60 |

| 100 | 61 |

| 3-oxo-C12-HSL (saturating) | 100 |

(Data adapted from a representative experiment)[16]

Signaling Pathway and Experimental Workflow

Experimental Protocols

This protocol outlines a general method for assessing the effect of lumichrome on seedling development.

-

Plant Material and Growth Conditions: Grow seedlings of the desired plant species (e.g., Lotus japonicus, Solanum lycopersicum) in a sterile growth medium such as vermiculite (B1170534) under controlled environmental conditions (e.g., 16-hour photoperiod).

-

Lumichrome Treatment: Prepare stock solutions of lumichrome and apply them to the plant roots at the desired final concentrations (e.g., 5 nM and 50 nM) at regular intervals (e.g., every two days). A control group should be treated with the solvent only.

-

Growth Period: Allow the plants to grow for a specified period (e.g., 5 weeks).

-

Data Collection:

-

Biomass: Harvest the plants, separate the shoots and roots, and dry them in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved to determine the dry biomass.

-

Morphological Parameters: Measure shoot length, root length, and leaf area using appropriate instruments.

-

Physiological Parameters: Measure stomatal conductance and transpiration rates using a porometer.

-

-

Analysis: Statistically analyze the data (e.g., using ANOVA) to determine significant differences between the treatment groups and the control.

This assay uses a bacterial reporter strain to quantify the activation of a QS receptor by a test compound.

-

Bacterial Strain and Culture Preparation: Use a reporter strain (e.g., E. coli) carrying a plasmid with a LasR-inducible promoter (e.g., lasI promoter) fused to a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence). Grow an overnight culture of the reporter strain.

-

Assay Setup:

-

Dilute the overnight culture into fresh growth medium.

-

In a 96-well microtiter plate, add the diluted bacterial culture to wells containing different concentrations of lumichrome. Include a positive control (e.g., 3-oxo-C12-HSL) and a negative control (solvent only).

-

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for a sufficient time to allow for reporter gene expression.

-

Measurement: Measure the reporter signal (luminescence or fluorescence) using a microplate reader.

-

Data Analysis: Normalize the reporter signal to cell density (OD₆₀₀) and plot the response as a function of lumichrome concentration to determine the activation profile.

Coenzyme F420 and its Precursor 7,8-didemethyl-8-hydroxy-5-deazathis compound (FO)

Coenzyme F420 is a deazaflavin cofactor involved in a variety of redox reactions, particularly in methanogenesis and the metabolism of certain bacteria, including Mycobacterium tuberculosis.[13] Its chromophoric core is 7,8-didemethyl-8-hydroxy-5-deazathis compound (FO).[13]

Biosynthesis of FO and Coenzyme F420

The biosynthesis of FO is a complex enzymatic process. In Mycobacterium smegmatis, a bifunctional enzyme, FbiC, catalyzes the formation of FO.[13] In other organisms, such as the archaeon Methanocaldococcus jannaschii, this process is carried out by two separate proteins, CofG and CofH.[13] Following its synthesis, FO is further modified by the addition of a phospho-lacto-glutamyl tail to form the mature coenzyme F420.[17]

Quantitative Data: Enzyme Kinetics

Table 5: Kinetic Parameters of F420-Dependent Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| FDR-Mha | F420 | 1.1 ± 0.1 | 10.3 ± 0.3 |

| FDR-Mha | FOP | 1.9 ± 0.2 | 0.9 ± 0.03 |

| TfuFNO | F420 | 1.4 ± 0.1 | 224 ± 4 |

| TfuFNO | FOP | 3.0 ± 0.3 | 24 ± 0.5 |

(Data from a study using an unnatural cofactor, FOP, for comparison)[18]

Biosynthetic Pathway

Experimental Protocols

This protocol allows for the study of the enzymatic synthesis of FO in a controlled, cell-free environment.

-

Enzyme Expression and Purification: Overexpress and purify the necessary enzymes (e.g., FbiC from M. smegmatis or CofG and CofH from M. jannaschii) using standard molecular biology techniques.

-

Reaction Mixture Preparation: In a reaction vessel, combine the purified enzymes with the required substrates: a pyrimidine (B1678525) intermediate from the this compound biosynthetic pathway and 4-hydroxyphenylpyruvate. Also include necessary cofactors such as S-adenosylmethionine (SAM), Fe²⁺, sulfide, and a reducing agent like dithionite, as a radical SAM mechanism is proposed.[13]

-

Incubation: Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the enzymes.

-

Product Detection and Quantification:

-

Stop the reaction at various time points.

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate the product (FO) from the substrates.

-

Quantify the amount of FO produced by comparing its peak area to that of a known standard.

-

-

Enzyme Kinetics: By varying the substrate concentrations and measuring the initial reaction rates, kinetic parameters such as Km and kcat can be determined.

Conclusion

The study of this compound derivatives beyond their classical roles as FAD and FMN is a rapidly evolving field with significant implications for microbiology, plant science, and drug development. The antimicrobial properties of roseoflavin, the signaling activities of lumichrome, and the unique biochemistry of coenzyme F420 highlight the remarkable functional diversity of these flavin-related molecules. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to provide a solid foundation for researchers to further investigate these non-canonical functions and to leverage this knowledge in the development of novel therapeutic agents and agricultural solutions.

References

- 1. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. benchchem.com [benchchem.com]

- 4. The antibiotics roseoflavin and 8-demethyl-8-amino-riboflavin from Streptomyces davawensis are metabolized by human flavokinase and human FAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Roseoflavin is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and kinetic studies on RosA, the enzyme catalysing the methylation of 8-demethyl-8-amino-d-riboflavin to the antibiotic roseoflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and kinetic studies on RosA, the enzyme catalysing the methylation of 8‐demethyl‐8‐amino‐d‐this compound to the antibiotic roseoflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Rhizosphere ecology of lumichrome and this compound, two bacterial signal molecules eliciting developmental changes in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The rhizosphere signal molecule lumichrome alters seedling development in both legumes and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhizosphere ecology of lumichrome and this compound, two bacterial signal molecules eliciting developmental changes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The vitamin this compound and its derivative lumichrome activate the LasR bacterial quorum sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. benchchem.com [benchchem.com]

- 17. Coenzyme F420 - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

The Dawn of Vitamin B2: A Technical Chronicle of the Discovery, Isolation, and Characterization of Riboflavin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal moments and methodologies that led to the discovery, isolation, and characterization of riboflavin, also known as vitamin B2. From its initial observation as a fluorescent pigment in milk to its chemical synthesis and confirmation as an essential nutrient, this document provides a comprehensive overview for the scientific community.

A Historical Overture: The Unraveling of "Lactochrome"

The story of this compound begins in 1879 when English chemist Alexander Wynter Blyth observed a water-soluble substance in cow's milk whey that emitted a peculiar yellow-green fluorescence under light. He named this pigment "lactochrome," though its biological significance remained unknown for several decades.[1][2][3][4]

It wasn't until the early 20th century, with the burgeoning interest in "accessory food factors," that the scientific community began to piece together the puzzle of what would later be classified as B vitamins. Researchers noted that a heat-stable component of the "vitamin B" complex was essential for animal growth.[3][4][5] This set the stage for a race to isolate and identify this crucial substance.

In the early 1930s, several research groups were hot on the trail. In 1933, the team of Richard Kuhn, Paul Gyorgy, and Theodor Wagner-Jauregg successfully isolated a yellow, fluorescent growth factor from egg white, which they named "ovoflavin."[6] Shortly thereafter, they isolated a similar substance from milk, terming it "lactoflavin."[7] Through meticulous comparison, it was soon established that these were, in fact, the same compound.[5] By 1934, Kuhn's group had elucidated the chemical structure of the molecule and successfully synthesized it, solidifying its identity.[5] The name "this compound" was formally adopted, derived from its ribityl side chain and its characteristic yellow color (from the Latin flavus).

The final piece of the puzzle fell into place in 1939 when studies confirmed that this compound is essential for human health, marking the culmination of decades of scientific inquiry.[3][4]

Physicochemical Characteristics of this compound

The early characterization of this compound involved determining its fundamental chemical and physical properties. These data were crucial for its identification and subsequent synthesis.

| Property | Value |

| Chemical Formula | C₁₇H₂₀N₄O₆ |

| Molar Mass | 376.36 g/mol |

| Appearance | Yellow to orange-yellow crystalline powder |

| Melting Point | Approximately 290 °C (with decomposition) |

| Solubility | Slightly soluble in water (approx. 10-13 mg/100 mL). More soluble in dilute alkaline solutions, but unstable under these conditions. |

| UV-Vis Absorption Maxima (in water, pH 7) | ~223 nm, ~267 nm, ~375 nm, ~445 nm |

| Fluorescence Emission Maximum | ~525-530 nm (when excited at ~450 nm) |

Table 1: Physicochemical Properties of this compound

Spectroscopic Properties

The distinct spectroscopic properties of this compound were instrumental in its discovery and quantification. Its strong absorption in the visible region gives it its yellow color, and its intense fluorescence was a key marker used during its isolation.

| pH | Buffer System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 3.02 | Citric Acid | 440 | 12,091 |

| 5.03 | Citric Acid | 440 | 11,773 |

| 6.03 | Citric Acid | 440 | 12,364 |

| 7.36 | Phosphate-Saline | 440 | 13,115 |

| 7.52 | Sodium Borate | 440 | 12,545 |

| 9.80 | Sodium Borate | 440 | 9,364 |

Table 2: Molar Absorptivity of this compound at 440 nm at Various pH Values. [2][7][8][9]

Key Experimental Protocols

The following sections detail the methodologies that were pivotal in the historical isolation and characterization of this compound.

Isolation of Lactoflavin from Milk (Adapted from the work of Kuhn, Gyorgy, and Wagner-Jauregg, 1933)

The isolation of what was then called "lactoflavin" from milk was a monumental undertaking, requiring vast quantities of starting material.

Protocol:

-

Initial Processing: Begin with a large volume of whey, the liquid remaining after milk has been curdled and strained.

-

Adsorption: Acidify the whey and add a suitable adsorbent material, such as fuller's earth, to bind the lactoflavin.

-

Elution: The lactoflavin is then eluted (released) from the adsorbent using a pyridine-methanol-water-acetic acid mixture.

-

Purification: The eluted solution, rich in lactoflavin, undergoes a series of purification steps. While the original papers describe a complex process, modern adaptations would likely involve chromatographic techniques. The historical accounts emphasize the difficulty of this step.

-

Crystallization: The purified lactoflavin is then crystallized from an aqueous solution. The resulting yellow-orange crystals are collected and dried.